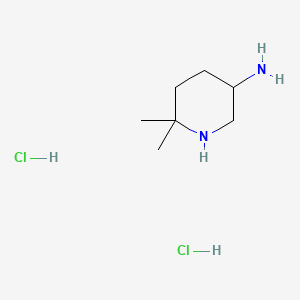![molecular formula C54H23N B8223958 29,30-diphenyl-30-azaheptadecacyclo[10.8.8.813,17.75,28.04,22.08,34.09,32.016,42.020,37.021,38.023,35.024,39.025,33.026,40.027,43.028,32.036,41]tritetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(33),26,34,36,38,40,42-nonadecaene](/img/structure/B8223958.png)
29,30-diphenyl-30-azaheptadecacyclo[10.8.8.813,17.75,28.04,22.08,34.09,32.016,42.020,37.021,38.023,35.024,39.025,33.026,40.027,43.028,32.036,41]tritetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(33),26,34,36,38,40,42-nonadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“29,30-diphenyl-30-azaheptadecacyclo[10.8.8.813,17.75,28.04,22.08,34.09,32.016,42.020,37.021,38.023,35.024,39.025,33.026,40.027,43.028,32.036,41]tritetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(33),26,34,36,38,40,42-nonadecaene” is a complex organic compound that belongs to the fullerene family. Fullerenes are a class of carbon-based molecules known for their unique spherical, tubular, or ellipsoidal shapes. This particular compound features a pyrrole ring fused to a fullerene structure, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex fullerene derivatives typically involves multi-step organic reactions. The process may start with the functionalization of the fullerene core, followed by the introduction of the pyrrole ring through cycloaddition reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.
Industrial Production Methods
Industrial production of fullerene derivatives often involves large-scale organic synthesis techniques. These methods must ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Fullerene derivatives like this compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various organic solvents are commonly used. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield fullerene epoxides, while reduction could produce fullerene hydrides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for creating more complex molecular structures. Its unique properties make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, fullerene derivatives are explored for their potential as drug delivery systems. Their ability to encapsulate other molecules makes them suitable for targeted drug delivery.
Medicine
Medically, these compounds are investigated for their antioxidant properties. They may help in scavenging free radicals, thereby protecting cells from oxidative damage.
Industry
In the industrial sector, fullerene derivatives are used in the development of advanced materials, such as organic photovoltaics and electronic devices
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fullerene core can interact with biological membranes, potentially altering their properties and affecting cellular functions. The pyrrole ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
C60 Fullerene: The parent molecule of many fullerene derivatives.
Fullerene Epoxides: Oxidized derivatives of fullerenes.
Fullerene Hydrides: Reduced derivatives of fullerenes.
Uniqueness
What sets “29,30-diphenyl-30-azaheptadecacyclo[10.8.8.813,17.75,28.04,22.08,34.09,32.016,42.020,37.021,38.023,35.024,39.025,33.026,40.027,43.028,32.036,41]tritetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(33),26,34,36,38,40,42-nonadecaene” apart is the presence of the pyrrole ring, which may impart unique electronic and chemical properties not found in other fullerene derivatives.
Properties
IUPAC Name |
29,30-diphenyl-30-azaheptadecacyclo[10.8.8.813,17.75,28.04,22.08,34.09,32.016,42.020,37.021,38.023,35.024,39.025,33.026,40.027,43.028,32.036,41]tritetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(33),26,34,36,38,40,42-nonadecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H23N/c1-3-7-22(8-4-1)52-54-33-20-19-32-30-17-15-28-26-13-11-24-25-12-14-27-29-16-18-31(33)41-39(29)44-37(27)35(25)42-34(24)36(26)43-38(28)40(30)50(48-46(43)45(42)47(44)49(48)51(41)54)53(32,54)21-55(52)23-9-5-2-6-10-23/h1-20,52H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBDSNGLZANRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C4=C5C=CC6=C7C=CC8=C9C=CC%10=C%11C=CC%12=C(C2(C(N1C1=CC=CC=C1)C1=CC=CC=C1)C1=C2C%13=C(C%10=C9C9=C%13C%10=C(C7=C89)C6=C5C3=C%102)C%11=C%121)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
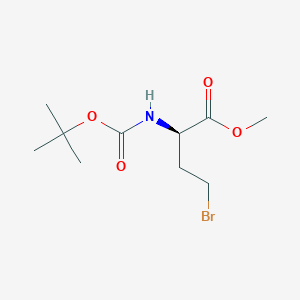
![(2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole](/img/structure/B8223880.png)
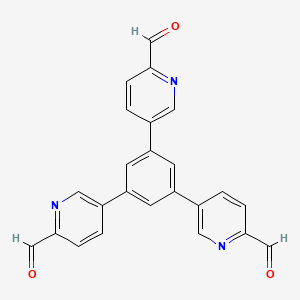
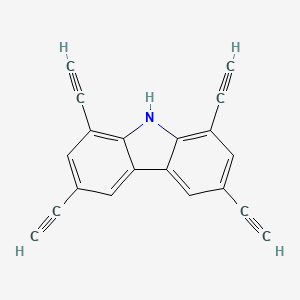
![(S)-N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223891.png)
![(S)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223899.png)
![(S)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223901.png)
![(S)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223907.png)
![(S)-N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223910.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223917.png)
![(S)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223928.png)
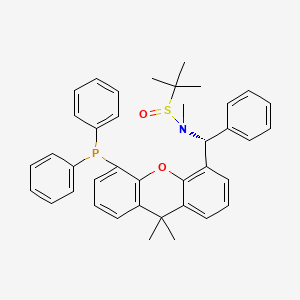
![hexadecacyclo[21.15.1.02,10.03,22.04,9.05,20.06,18.07,15.08,13.011,37.012,35.014,33.016,31.017,29.019,27.021,25]nonatriaconta-1(38),2,4,6,8(13),9,11(37),12(35),14,16(31),17,19,21,23,25,27,29,33-octadecaene](/img/structure/B8223964.png)
